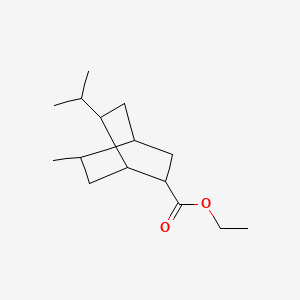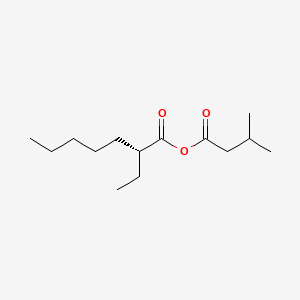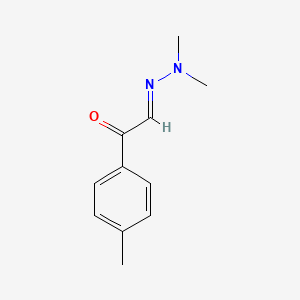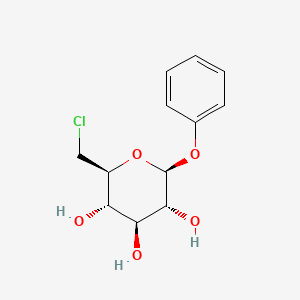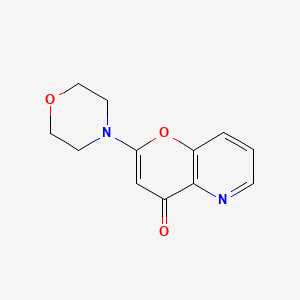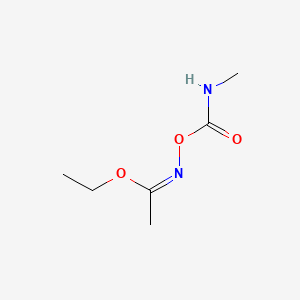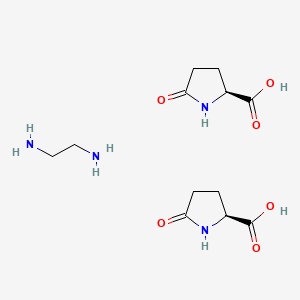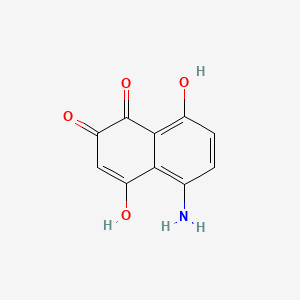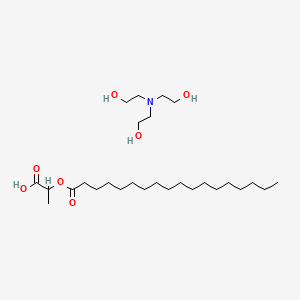
Einecs 299-081-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Einecs 299-081-5 involves the reaction of 1-carboxyethyl stearate with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio . The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product.
Analyse Chemischer Reaktionen
Einecs 299-081-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Einecs 299-081-5 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Einecs 299-081-5 involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, leading to the activation or inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Einecs 299-081-5 can be compared with other similar compounds, such as:
2,2’,2’'-nitrilotriethanol: A related compound with similar chemical properties and applications.
1-carboxyethyl stearate: Another related compound used in similar industrial and research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and physical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
93843-03-9 |
|---|---|
Molekularformel |
C27H55NO7 |
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C21H40O4.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;8-4-1-7(2-5-9)3-6-10/h19H,3-18H2,1-2H3,(H,23,24);8-10H,1-6H2 |
InChI-Schlüssel |
HPDAKEPIOVJUBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


